(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride
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Overview
Description
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12N2O3S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its methanesulfonyl and methoxy functional groups attached to a phenyl ring, along with a hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-6-methylsulfonylphenyl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Dissolving 2-methoxy-6-methylsulfonylphenyl hydrazine in a suitable solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The methanesulfonyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Methanesulfonyl-4-methoxyphenyl)hydrazine hydrochloride
- (2-Methanesulfonyl-6-ethoxyphenyl)hydrazine hydrochloride
- (2-Methanesulfonyl-6-methoxyphenyl)hydrazine sulfate
Uniqueness
(2-Methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of methanesulfonyl and methoxy groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-methoxy-6-methylsulfonylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-13-6-4-3-5-7(8(6)10-9)14(2,11)12;/h3-5,10H,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPQFQJSIUMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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